molecular formula C12H10O3 B157852 5-Benzyl-2-furoic acid CAS No. 1917-16-4

5-Benzyl-2-furoic acid

Cat. No.: B157852
CAS No.: 1917-16-4
M. Wt: 202.21 g/mol
InChI Key: OYAHUAHATRUQAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Benzyl-2-furoic acid is an organic compound that belongs to the class of furan derivatives It is characterized by a furan ring substituted with a benzyl group at the 5-position and a carboxylic acid group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Benzyl-2-furoic acid can be synthesized through several methods. One common method involves the reaction of methyl 5-benzyl-2-furoate with sodium hydroxide. The process typically involves heating a mixture of methyl 5-benzyl-2-furoate and sodium hydroxide solution under reflux conditions. The reaction mixture is then acidified to yield this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its quality for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 5-Benzyl-2-furoic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The furan ring and benzyl group can undergo reduction reactions under specific conditions.

    Substitution: The benzyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens and nitrating agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can yield furan derivatives with different functional groups, while reduction can lead to the formation of alcohols or hydrocarbons.

Scientific Research Applications

5-Benzyl-2-furoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

    Industry: It is used in the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-benzyl-2-furoic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, while the furan ring and benzyl group can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

    2-Furoic Acid: Lacks the benzyl group, making it less hydrophobic and potentially less bioactive.

    5-Benzylfurfuryl Alcohol: Contains a hydroxyl group instead of a carboxylic acid group, altering its reactivity and solubility.

    5-Hydroxymethylfurfural: Contains a hydroxymethyl group, making it more reactive in certain chemical transformations.

Uniqueness: 5-Benzyl-2-furoic acid is unique due to the presence of both a benzyl group and a carboxylic acid group, which confer distinct chemical properties and reactivity. Its structure allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

5-benzylfuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O3/c13-12(14)11-7-6-10(15-11)8-9-4-2-1-3-5-9/h1-7H,8H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYAHUAHATRUQAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=C(O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00385329
Record name 5-Benzyl-2-furoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00385329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1917-16-4
Record name 5-Benzyl-2-furoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00385329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-Benzoylfuran-2-carboxylic acid [420 mg.; Knoppova et al. Collect. Czech. Chem. Commun. 42, 3175-9 (1977), Chem. Abs. 88, 169842d] was combined with 10 ml. of hydrazine, 1.5 g. of potassium hydroxide and 10 ml. of ethylene glycol and heated for 1.5 hours in an oil bath maintained at 160° C. The mixture was cooled in an ice-water bath, diluted with water and acidified with conc. hydrochloric acid. Filtration gave 5-benzylfuran-2-carboxylic acid (250 mg., m/e 202).
Quantity
420 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Benzyl-2-furoic acid
Reactant of Route 2
Reactant of Route 2
5-Benzyl-2-furoic acid
Reactant of Route 3
Reactant of Route 3
5-Benzyl-2-furoic acid
Reactant of Route 4
5-Benzyl-2-furoic acid
Reactant of Route 5
5-Benzyl-2-furoic acid
Reactant of Route 6
5-Benzyl-2-furoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.